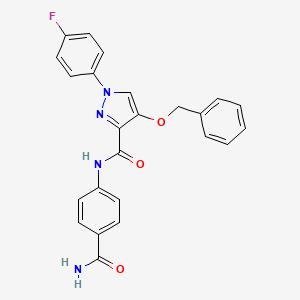

N-(phényl)-2-(2-((4-méthylbenzyl)thio)thiazol-4-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

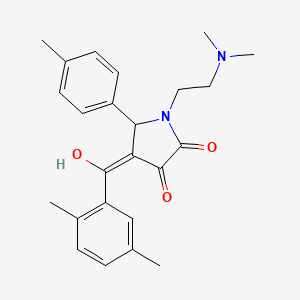

The compound "2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide" is a derivative of N-phenylacetamide, which is a class of compounds known for their potential biological activities. This particular derivative contains a thiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, and is often incorporated into drugs due to its favorable electronic and steric properties that can enhance biological activity .

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives, including those with a thiazole ring, typically involves the introduction of the thiazole moiety into the amide scaffold. The structures of these compounds are usually confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and HRMS. For example, the synthesis of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was reported, demonstrating the versatility of the amide scaffold in producing compounds with potential antibacterial activities .

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives can be characterized by various techniques. For instance, X-ray diffraction techniques can be used to determine the crystal structure and unit cell dimensions, providing insight into the molecular conformation and intermolecular interactions. Hirshfeld surface analysis can further reveal the nature of these contacts .

Chemical Reactions Analysis

N-phenylacetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a mercapto group can facilitate amidation reactions, while the presence of a cyano group can lead to diverse heterocyclic derivatives through reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack . The reactivity of these compounds can be influenced by their electronic properties, which can be studied through methods like density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives can be determined through spectroscopic and analytical methods. The pKa values, which indicate the acidity of the compounds, can be measured using UV spectroscopy. These values provide information on the protonation sites within the molecule and can influence the compound's solubility and bioavailability . Additionally, the antimicrobial and antitumor activities of these compounds can be evaluated in vitro, providing a basis for their potential therapeutic applications .

Applications De Recherche Scientifique

- Application: Des chercheurs ont étudié ce composé comme un inhibiteur potentiel de la détection de quorum. Plus précisément, il cible le système LasB dans Pseudomonas aeruginosa, perturbant la communication bactérienne et réduisant potentiellement la virulence et la formation de biofilms .

- Application: Certains dérivés de ce composé ont montré une activité inhibitrice de croissance modérée contre Pseudomonas aeruginosa. Des explorations supplémentaires pourraient révéler leur potentiel en tant qu'agents antibactériens alternatifs .

- Application: Le composé 7 a démontré une activité anti-biofilm modérée contre Pseudomonas aeruginosa. Cette propriété pourrait être précieuse pour prévenir les infections liées aux biofilms .

- Application: Des calculs informatiques suggèrent que ce composé et ses dérivés constituent des modèles prometteurs pour le développement de médicaments ultérieurs. Leur affinité de liaison au site actif des systèmes de détection de quorum en fait des candidats attrayants .

- Application: Des chercheurs ont exploré la synthèse de dérivés benzimidazoliques apparentés, mettant en évidence leurs caractéristiques structurales uniques et leurs applications potentielles .

Inhibition de la détection de quorum

Activité antibactérienne

Inhibition de la formation de biofilm

Modèle de développement de médicaments

Chimie hétérocyclique

Composés hétérobicycliques organiques

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the molecule.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and electrostatic interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .

Propriétés

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFLZLQKLISRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)